{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER
Overview
Description
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a chloromethylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorobenzyl and chloromethylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a biochemical probe due to its ability to interact with specific proteins and enzymes. It can be used to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorobenzyl and chloromethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial compound structurally similar to cetylpyridinium chloride.
Uniqueness
{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER is unique due to its combination of a triazole ring, fluorobenzyl group, and chloromethylphenyl ether moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-3-10-25-19(12-26-17-8-9-18(21)14(2)11-17)23-24-20(25)27-13-15-4-6-16(22)7-5-15/h3-9,11H,1,10,12-13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQKEYCKGZBLOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2CC=C)SCC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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